molecular formula C7H6F3N3O B2483004 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 2094627-94-6

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2483004
CAS No.: 2094627-94-6
M. Wt: 205.14
InChI Key: OTAWIKRORPHYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound featuring a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired compound in excellent purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is unique due to its specific combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazin-8-one structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(trifluoromethyl)-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)11-1-2-13(4)3-12-5/h3H,1-2H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAWIKRORPHYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2C(=O)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.